molecular formula C14H15N3O2S B2757812 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034276-79-2

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2757812
CAS No.: 2034276-79-2
M. Wt: 289.35
InChI Key: IPJVMZJLMNMUSC-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a cinnoline core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

  • Formation of the Cinnoline Core: : The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and a diketone, the cyclization can be induced by heating in the presence of a catalyst.

  • Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

  • Acetamide Formation: : The final step involves the acylation of the amine group on the cinnoline core with a thiophene acetic acid derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the cinnoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride, to yield the corresponding alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be optimized for therapeutic use. Its structural features may interact with specific biological targets, making it a lead compound for the development of new drugs.

Industry

In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism by which N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cinnoline core and thiophene ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the cinnoline core and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(5-9-3-4-20-8-9)15-11-1-2-12-10(6-11)7-14(19)17-16-12/h3-4,7-8,11H,1-2,5-6H2,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVMZJLMNMUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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